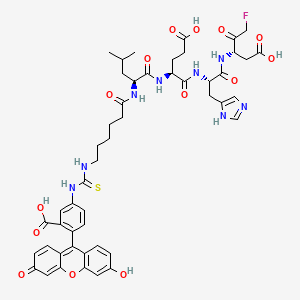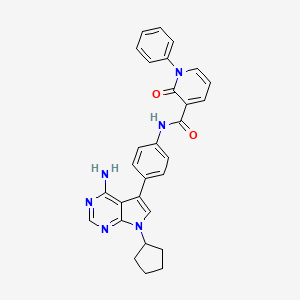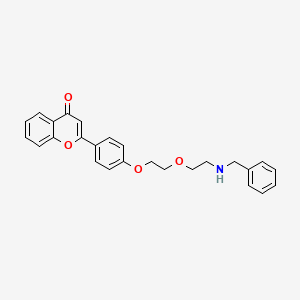
D(+)-Galactosamine-13C (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D(+)-Galactosamine-13C (hydrochloride) is a labeled form of D(+)-Galactosamine hydrochloride, an amino sugar derived from galactose. This compound is often used in biochemical research due to its hepatotoxic properties, making it a valuable tool for studying liver function and disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
D(+)-Galactosamine-13C (hydrochloride) can be synthesized through the chemical modification of galactoseThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of D(+)-Galactosamine-13C (hydrochloride) often involves microbial fermentation and enzymatic catalysis. These methods are preferred due to their efficiency and eco-friendliness. The fermentation process uses genetically modified microorganisms to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
D(+)-Galactosamine-13C (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups to create various analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products
The major products formed from these reactions include various derivatives of D(+)-Galactosamine-13C (hydrochloride) that have different functional groups attached to the amino group. These derivatives are often used in further biochemical studies .
Scientific Research Applications
D(+)-Galactosamine-13C (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Biology: The compound is used to study cellular processes and metabolic pathways.
Medicine: Due to its hepatotoxic properties, it is used to create models of liver injury for studying liver diseases and potential treatments.
Industry: It is used in the production of pharmaceuticals and other biochemical products
Mechanism of Action
D(+)-Galactosamine-13C (hydrochloride) exerts its effects primarily by inhibiting RNA synthesis in hepatocytes. This inhibition leads to a decrease in protein synthesis, which in turn causes liver cell damage. The compound also promotes the adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production and contributing to its hepatotoxic effects .
Comparison with Similar Compounds
Similar Compounds
D-Glucosamine: Another amino sugar derived from glucose, used in the treatment of osteoarthritis.
N-Acetyl-D-Glucosamine: A derivative of glucosamine, used in various biochemical applications.
D-Mannosamine: An amino sugar similar to D(+)-Galactosamine, used in the study of glycosylation processes
Uniqueness
D(+)-Galactosamine-13C (hydrochloride) is unique due to its specific hepatotoxic properties and its use as a labeled compound in metabolic studies. The incorporation of the 13C isotope allows for detailed tracking and analysis of metabolic pathways, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1+1; |
InChI Key |
CBOJBBMQJBVCMW-CSWWAADGSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)









![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)


